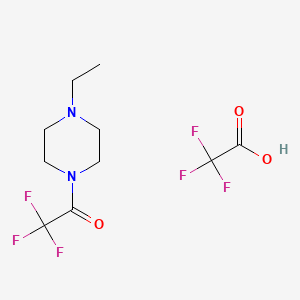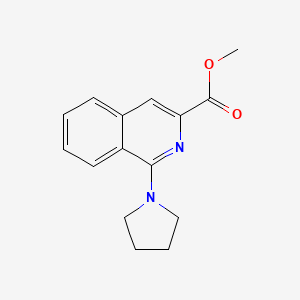
Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate, also known as MPIC, is a chemical compound that belongs to the family of isoquinoline carboxamides. It has been widely studied for its potential applications in the field of medicinal chemistry. MPIC has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
作用机制
Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as protein kinases and phosphodiesterases. These enzymes play a crucial role in various cellular signaling pathways, which are involved in the growth, proliferation, and survival of cells. By inhibiting these enzymes, this compound can disrupt these pathways and induce cell death in cancer cells. In addition, this compound has been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate neurotransmitter levels in the brain. Furthermore, this compound has been found to be well-tolerated and safe in animal studies.
实验室实验的优点和局限性
One of the main advantages of using Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have a specific mechanism of action, which makes it a valuable tool for studying various cellular signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments. Furthermore, this compound has not been extensively studied in human clinical trials, which limits its potential applications in the field of medicine.
未来方向
There are several future directions for the research on Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, the role of this compound in modulating various cellular signaling pathways needs to be further elucidated to fully understand its mechanism of action. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human subjects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in the field of medicinal chemistry. Its unique chemical structure and mechanism of action make it a valuable tool for studying various cellular signaling pathways. However, further research is needed to fully understand its pharmacological properties and potential applications in the field of medicine.
合成方法
The synthesis of Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate involves the condensation reaction between 1-isoquinolinecarboxylic acid and methyl 1-pyrrolidinecarboxylate. This reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions. The yield and purity of the final product depend on the optimization of the reaction parameters.
科学研究应用
Methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the areas of neuroscience, cancer research, and drug discovery. This compound has been found to be a potent inhibitor of certain enzymes that play a crucial role in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
methyl 1-pyrrolidin-1-ylisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13-10-11-6-2-3-7-12(11)14(16-13)17-8-4-5-9-17/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECMCQUICMFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=N1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
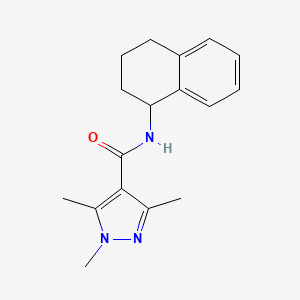
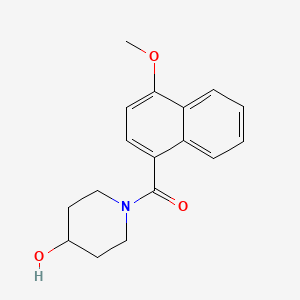
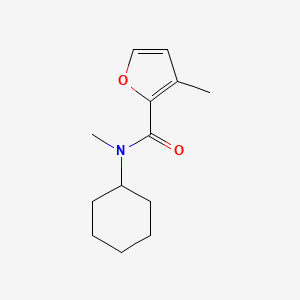
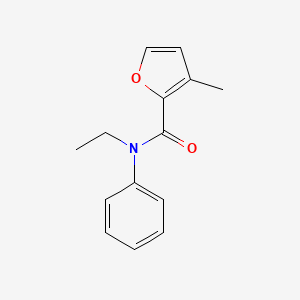
![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)


